molecular formula C21H21N3O4S2 B14985514 N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B14985514
M. Wt: 443.5 g/mol
InChI Key: WDPXSGDABXQGIP-UHFFFAOYSA-N
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Description

N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a thiophene ring, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves multiple steps, including the formation of the tetrahydrofuran ring, the thiophene ring, and the oxazole ring. The reaction conditions typically require specific reagents and catalysts to ensure the correct formation of each ring and the final compound. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds to N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide include other thiophene and oxazole derivatives. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of this compound lies in its combination of the tetrahydrofuran, thiophene, and oxazole rings, which may confer distinct chemical and biological activities.

Properties

Molecular Formula

C21H21N3O4S2

Molecular Weight

443.5 g/mol

IUPAC Name

N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H21N3O4S2/c25-19(14-10-15(28-24-14)17-7-3-9-29-17)23-21-18(13-5-1-6-16(13)30-21)20(26)22-11-12-4-2-8-27-12/h3,7,9-10,12H,1-2,4-6,8,11H2,(H,22,26)(H,23,25)

InChI Key

WDPXSGDABXQGIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(SC3=C2CCC3)NC(=O)C4=NOC(=C4)C5=CC=CS5

Origin of Product

United States

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